

Crystal Structure Analysis of 6-Iodoquinazolin-4-one Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *6-Iodoquinazolin-4-one*

Cat. No.: B131393

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This guide provides an in-depth technical overview of the crystal structure analysis of **6-iodoquinazolin-4-one** derivatives, compounds of significant interest in medicinal chemistry and drug development. Quinazolin-4-ones are a class of heterocyclic compounds possessing a wide spectrum of biological activities, including anticonvulsant, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an iodine atom at the 6-position can significantly influence the molecule's lipophilicity and binding interactions, making these derivatives particularly relevant for therapeutic applications.

This document details the crystallographic data, experimental protocols for synthesis and analysis, and the biological context for researchers, scientists, and drug development professionals.

Crystal Structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one

A prime example for understanding the structural characteristics of this class is the single-crystal X-ray analysis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one. The crystallographic data provides precise insights into the three-dimensional arrangement of the molecule.

Data Presentation

The quantitative data from the crystal structure determination of $C_{17}H_{15}IN_2O$ is summarized below.

Parameter	Value
Empirical Formula	C ₁₇ H ₁₅ IN ₂ O
Formula Weight	390.22 g/mol
Crystal System	Monoclinic
Space Group	C2
Unit Cell Dimensions	a = 23.6958(12) Å
	b = 5.5334(2) Å
	c = 15.9712(9) Å
	β = 132.329(3)°
Volume	1548.16(13) Å ³
Z	4
Temperature	296(2) K
Wavelength	0.71073 Å (Mo Kα)
Final R indices [I>2σ(I)]	Rgt(F) = 0.046, wRref(F ²) = 0.093

Molecular and Crystal Structure Description

The asymmetric unit of the title compound contains one independent molecule. The core quinazolin-4(3H)-one ring system is nearly planar. A key structural feature is the spatial relationship between the rings; the quinazolin-4(3H)-one ring system and the phenyl ring at the 3-position are almost perpendicular to each other, with a dihedral angle of 88.81°.

The crystal packing is stabilized by non-classical intermolecular hydrogen bonds. Specifically, C13—H13A…O1 and C15—H15A…O1 interactions link the molecules into a stable three-dimensional supramolecular architecture.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for the synthesis and crystallographic analysis of 6-

iodo-3-phenyl-2-propylquinazolin-4(3H)-one.

Synthesis Protocol

The synthesis of the title compound was achieved via the following procedure.

- Reactants: A mixture of 6-iodo-2-propyl-4H-benzo[d]oxazin-4-one (3 mmol, 945 mg) and aniline (3.25 mmol, 303 mg) is prepared.
- Solvent: 15 mL of dry pyridine is added to the reactant mixture.
- Reaction Condition: The mixture is heated under reflux for 16 hours.
- Work-up: After cooling the reaction mixture to room temperature, the solvent (pyridine) is removed under reduced pressure.
- Purification: The resulting residue is stirred with an ice-containing 10% hydrochloric acid solution. The solid precipitate is collected by filtration, washed thoroughly with water, and dried.
- Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.

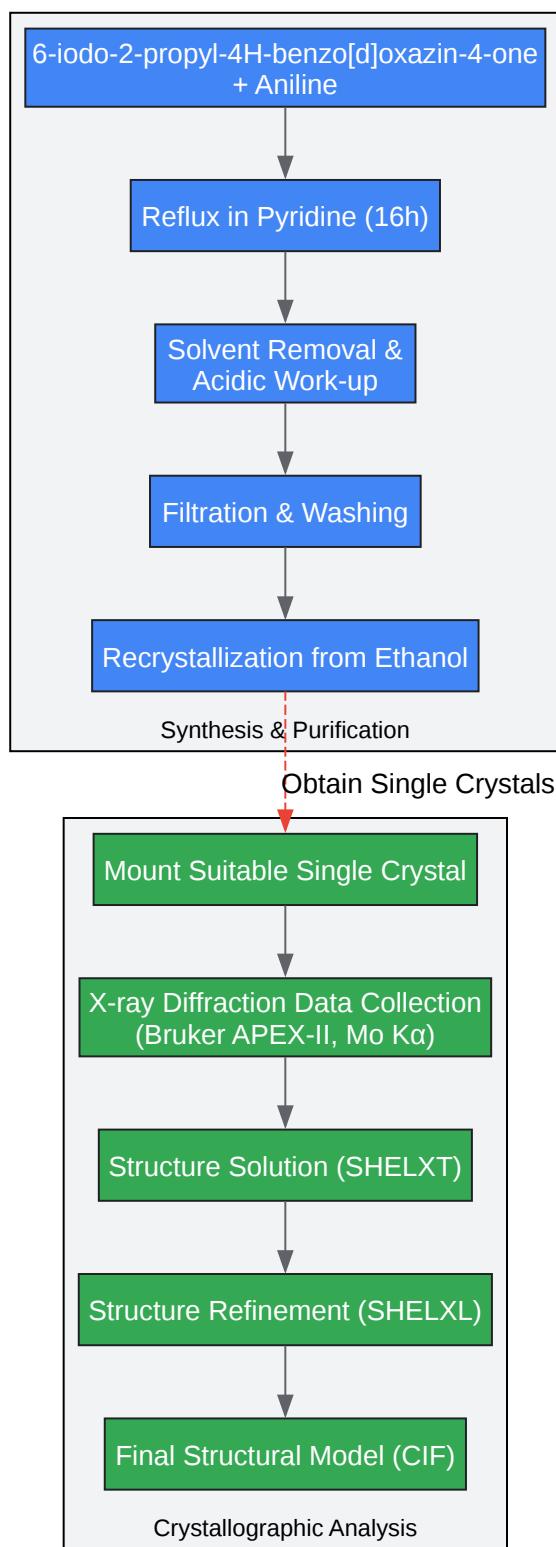


Diagram 1: Experimental Workflow for Crystal Structure Analysis

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Diagram 1: Workflow from synthesis to crystal structure determination.

Single-Crystal X-ray Diffraction Protocol

The determination of the atomic and molecular structure of the compound was performed using single-crystal X-ray diffraction.

- **Crystal Selection:** A suitable single crystal of the compound with dimensions approximately 0.54 x 0.15 x 0.09 mm is selected and mounted.
- **Diffractometer:** Data is collected on a Bruker APEX-II CCD diffractometer.
- **X-ray Source:** Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) is used.
- **Data Collection:** The data is collected at a temperature of 296(2) K using a series of ϕ and ω scans.
- **Structure Solution and Refinement:**
 - The structure is solved using intrinsic phasing methods with the SHELXT software.
 - Refinement is carried out by full-matrix least-squares on F^2 using the SHELXL software.
 - All non-hydrogen atoms are refined anisotropically.
 - Hydrogen atoms are positioned geometrically and refined using a riding model.

Biological Significance and Potential Signaling Pathways

Derivatives of **6-iodoquinazolin-4-one** are of high interest due to their diverse biological activities. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

- **Anticonvulsant Activity:** Methaqualone, a well-known anticonvulsant, is a quinazolinone derivative. Research into new analogues, including 6-iodo derivatives, aims to develop compounds with improved efficacy and safety profiles.
- **Antimicrobial Activity:** Studies have demonstrated that various **6-iodoquinazolin-4-one** derivatives exhibit potent antibacterial and antifungal activities against a range of pathogenic

microorganisms.

- **Anticancer Activity:** A significant area of research focuses on quinazolinone derivatives as anticancer agents. One of the primary mechanisms is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Many quinazolinone-based compounds have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key member of the ErbB family of receptors, and its aberrant signaling is a hallmark of many cancers.

Overexpression or mutation of EGFR can lead to uncontrolled cell division and tumor growth.

The general mechanism of action for quinazolinone-based EGFR inhibitors involves competitive binding at the ATP-binding site within the kinase domain of the receptor. This prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the activation of downstream pro-survival signaling pathways.

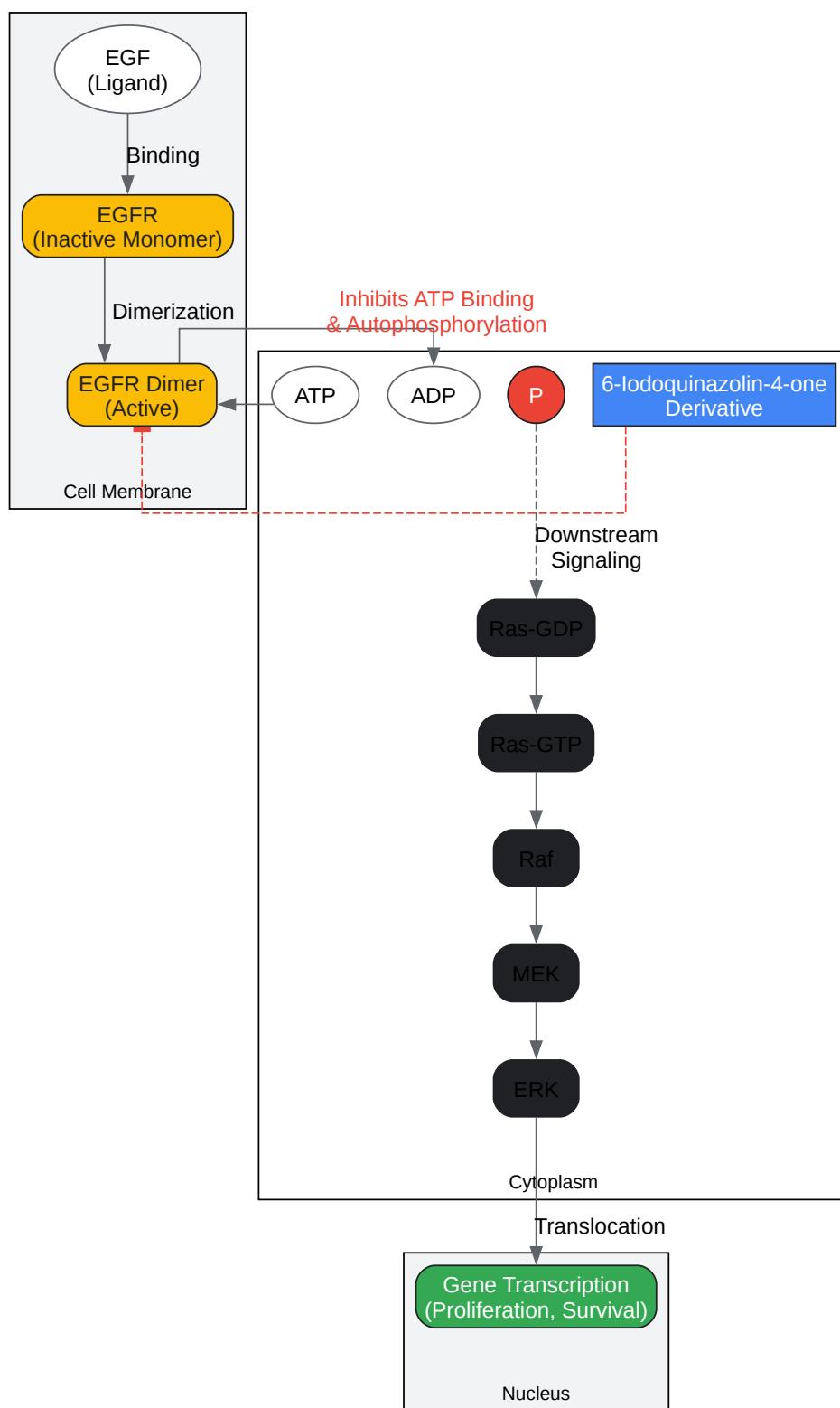


Diagram 2: Simplified EGFR Signaling Pathway Inhibition

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Diagram 2: Inhibition of the EGFR pathway by quinazolinone derivatives.

Conclusion

The crystal structure analysis of **6-iodoquinazolin-4-one** derivatives provides invaluable, high-resolution data that is fundamental to understanding their chemical properties and biological activities. The detailed structural information, including bond lengths, angles, and intermolecular interactions, serves as a robust foundation for structure-activity relationship (SAR) studies. By correlating these structural features with biological data, such as enzyme inhibition or cellular activity, researchers can rationally design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthesis and analysis protocols outlined in this guide offer a clear framework for the continued exploration of this promising class of therapeutic agents.

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